molecular formula C8H8O2S B1178609 MAD-3 protein CAS No. 139874-52-5

MAD-3 protein

Cat. No.: B1178609
CAS No.: 139874-52-5
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Description

Discovery and Historical Context

The Mitotic Arrest Deficient 3 protein was initially identified through genetic screens in the budding yeast Saccharomyces cerevisiae aimed at isolating mutants defective in spindle checkpoint function. The discovery emerged from systematic investigations of cellular mechanisms that coordinate chromosome segregation with cell cycle progression, building upon earlier work that had identified the existence of surveillance systems monitoring spindle integrity. Early characterization revealed that cells lacking functional Mitotic Arrest Deficient 3 protein exhibited reduced ability to arrest in mitosis when challenged with microtubule-depolymerizing agents, leading to premature anaphase onset and chromosome missegregation.

The protein was initially characterized as a 58-kilodalton nuclear protein that, while not essential for cell viability under normal conditions, proved crucial for maintaining chromosome stability during mitotic stress. Sequence analysis revealed that Mitotic Arrest Deficient 3 protein contained two distinct regions sharing significant homology with the amino-terminal domain of the Budding 1 protein kinase, suggesting an evolutionary relationship between these checkpoint components. These homology regions, designated as region I and region II, were subsequently shown to be critical for the protein's interactions with other checkpoint components and its overall function in mitotic regulation.

Historical investigations demonstrated that Mitotic Arrest Deficient 3 protein functions within a broader network of checkpoint proteins that collectively monitor kinetochore-microtubule attachments and spindle integrity. The protein's discovery contributed to the understanding that the spindle checkpoint operates through multiple, interconnected pathways rather than a single linear signaling cascade. Early biochemical studies established that Mitotic Arrest Deficient 3 protein could interact directly with several key cell cycle regulators, including Cell Division Cycle 20 protein and Mitotic Arrest Deficient 2 protein, positioning it as a central hub in checkpoint signaling networks.

Classification within Cell Cycle Checkpoint Proteins

Mitotic Arrest Deficient 3 protein belongs to a highly conserved family of spindle assembly checkpoint proteins that monitor the proper attachment of chromosomes to the mitotic spindle before allowing anaphase progression. Within this classification system, the protein is categorized as a core component of the Mitotic Checkpoint Complex, a multi-subunit inhibitory complex that directly targets the Anaphase Promoting Complex to prevent premature chromosome segregation. The protein shares structural and functional characteristics with the Budding Homolog 1 Related 1 protein family, which includes the human ortholog known as Budding Homolog 1 Related 1.

The classification of Mitotic Arrest Deficient 3 protein within checkpoint systems reveals its dual nature as both a structural component and a regulatory factor. Unlike some checkpoint proteins that function primarily as sensors of spindle damage, Mitotic Arrest Deficient 3 protein operates as an effector that directly inhibits cell cycle progression through physical interaction with downstream targets. This classification distinguishes it from upstream checkpoint components such as Mitotic Arrest Deficient 1 protein and Mitotic Arrest Deficient 2 protein, which primarily function in damage detection and signal propagation.

Functional classification studies have revealed that Mitotic Arrest Deficient 3 protein exhibits distinct requirements compared to other checkpoint proteins in different cellular contexts. While Mitotic Arrest Deficient 1 protein and Mitotic Arrest Deficient 2 protein are equally required for responses to various types of spindle damage, Mitotic Arrest Deficient 3 protein shows selective requirements depending on the nature of the mitotic defect. This differential requirement pattern suggests that the protein functions in specialized checkpoint pathways that respond to specific types of kinetochore-microtubule attachment errors.

Table 1: Classification and Functional Characteristics of Mitotic Arrest Deficient 3 Protein

Characteristic Description Reference
Protein Family Spindle Assembly Checkpoint Proteins
Complex Classification Core Mitotic Checkpoint Complex Component
Molecular Weight 58 kilodaltons
Cellular Localization Nuclear
Essential for Viability No (under normal conditions)
Checkpoint Function Anaphase Promoting Complex Inhibition
Homology Regions Two domains similar to Budding 1 protein

Significance in Mitotic Regulation

The significance of Mitotic Arrest Deficient 3 protein in mitotic regulation extends far beyond its traditional role as a checkpoint component, encompassing critical functions in cell cycle timing, chromosome attachment monitoring, and cellular growth control. The protein serves as a central coordinator that integrates multiple cellular signals to ensure proper timing of mitotic progression, functioning both as an inhibitor of premature anaphase onset and as a timer mechanism that regulates cell cycle transitions. Recent investigations have revealed that Mitotic Arrest Deficient 3 protein operates through cooperative binding mechanisms with Mitotic Arrest Deficient 2 protein to form highly stable inhibitory complexes with Cell Division Cycle 20 protein, effectively blocking Anaphase Promoting Complex activation until all chromosomes are properly attached to the spindle.

Experimental evidence demonstrates that the cooperative interaction between Mitotic Arrest Deficient 3 protein and Mitotic Arrest Deficient 2 protein is essential for robust checkpoint signaling. Studies using physically-linked fusion proteins showed that artificial tethering of these two proteins is sufficient to induce metaphase arrest independent of functional kinetochores or other checkpoint components, indicating that their cooperative binding represents the most downstream event in checkpoint activation. This finding highlights the protein's critical role as an effector rather than merely a signal transducer in the checkpoint pathway.

The protein's significance in mitotic regulation is further emphasized by its unique role in detecting specific types of chromosome attachment defects. While other checkpoint proteins such as Mitotic Arrest Deficient 1 protein and Mitotic Arrest Deficient 2 protein are required for detecting bipolar orientation and tension defects, Mitotic Arrest Deficient 3 protein shows selective requirements that suggest it monitors different aspects of kinetochore-microtubule interactions. This functional specialization indicates that the protein contributes to a sophisticated surveillance system capable of distinguishing between different types of mitotic errors.

Beyond its traditional checkpoint functions, Mitotic Arrest Deficient 3 protein has emerged as a crucial regulator of G1 progression and cell size control. The protein acts as a timer component in the Start network, modulating Cyclin 3 degradation in a cell size-dependent manner to coordinate cell growth with cell division. Protein levels oscillate during the cell cycle as a function of Anaphase Promoting Complex activity, with degradation occurring through Cdh1-mediated pathways during G1 progression. This temporal regulation allows the protein to serve as a memory factor that transmits information about the previous mitosis to influence subsequent cell cycle decisions.

Evolutionary Conservation and Homology

The evolutionary conservation of Mitotic Arrest Deficient 3 protein across diverse eukaryotic species underscores its fundamental importance in cell division processes. The protein exhibits remarkable structural and functional conservation from yeast to humans, with orthologs identified in organisms ranging from fungi to plants and mammals. In higher eukaryotes, the protein is represented by Budding Homolog 1 Related 1, which maintains the essential checkpoint functions while acquiring additional regulatory domains and capabilities.

Comparative sequence analysis reveals that the most highly conserved features of Mitotic Arrest Deficient 3 protein are the two homology regions that share identity with the amino-terminal domain of Budding 1 protein. These regions, designated as Mad3/Budding 1 homology region 1 and region 2, are maintained across species boundaries and are critical for the protein's interactions with other checkpoint components. The conservation of these domains suggests that the basic mechanism of checkpoint inhibition through cooperative protein interactions has been preserved throughout eukaryotic evolution.

Evolutionary studies have revealed interesting variations in the structure and regulation of Mitotic Arrest Deficient 3 protein orthologs across different species. While the core checkpoint functions are maintained, some organisms have evolved additional regulatory mechanisms and protein domains that expand the protein's functional repertoire. For example, the human ortholog Budding Homolog 1 Related 1 contains a carboxy-terminal kinase domain that is absent in yeast Mitotic Arrest Deficient 3 protein, suggesting that higher eukaryotes have evolved more sophisticated regulatory mechanisms.

The conservation of specific structural motifs provides insights into the evolutionary constraints that have shaped Mitotic Arrest Deficient 3 protein function. The protein contains two evolutionarily conserved KEN box motifs that are maintained from yeast to humans and are essential for checkpoint function. Mutation of either KEN box abolishes spindle checkpoint activity, indicating that these sequences represent critical functional elements that have been preserved under strong selective pressure. The amino-terminal KEN box is particularly important for mediating interactions with Cell Division Cycle 20 protein and incorporation into the Mitotic Checkpoint Complex.

Table 2: Evolutionary Conservation of Mitotic Arrest Deficient 3 Protein Across Species

Species Protein Name Key Features Reference
Saccharomyces cerevisiae Mitotic Arrest Deficient 3 protein 515 amino acids, two KEN boxes
Schizosaccharomyces pombe Mitotic Arrest Deficient 3 protein Two conserved KEN boxes
Homo sapiens Budding Homolog 1 Related 1 Additional kinase domain
Arabidopsis thaliana Budding/Mitotic Arrest Deficient 3 Family protein 3 Plant-specific adaptations
Caenorhabditis elegans Mitotic Arrest Deficient 3 protein Conserved checkpoint function

Phylogenetic analysis suggests that the diversification of Mitotic Arrest Deficient 3 protein family members occurred early in eukaryotic evolution, with subsequent specialization leading to the emergence of distinct functional classes. The relationship between Mitotic Arrest Deficient 3 protein and Budding 1 protein indicates that these proteins likely arose from a common ancestral checkpoint component that underwent gene duplication and functional divergence. This evolutionary history explains the shared structural features while accounting for the distinct roles these proteins play in modern checkpoint systems.

The conservation of Mitotic Arrest Deficient 3 protein function across species has enabled the use of model organisms to study fundamental aspects of cell division control that are directly relevant to human biology. Studies in yeast have provided detailed mechanistic insights into protein function that have been validated in higher eukaryotic systems, demonstrating the value of comparative approaches in cell cycle research. The evolutionary conservation also suggests that therapeutic strategies targeting checkpoint proteins in human diseases may benefit from understanding the fundamental mechanisms discovered in simpler model systems.

Properties

CAS No.

139874-52-5

Molecular Formula

C8H8O2S

Synonyms

MAD-3 protein

Origin of Product

United States

Scientific Research Applications

Key Applications of MAD-3 Protein

  • Cancer Research
    • Spindle Checkpoint Mechanism : MAD-3's role in the spindle checkpoint is critical for maintaining genomic stability. Dysregulation of this checkpoint can lead to aneuploidy and cancer. Studies have shown that overexpression or mutations in MAD-3 can contribute to tumorigenesis by compromising the SAC function .
    • Target for Cancer Therapeutics : Given its involvement in cell cycle regulation, MAD-3 could be a target for novel cancer therapies aimed at restoring proper checkpoint function. Inhibitors that enhance MAD-3 activity may improve the efficacy of existing chemotherapeutic agents by preventing cancer cells from dividing improperly.
  • Plant Biology
    • Role in Plant Mitosis : Research has demonstrated that MAD-3 homologs in plants also participate in the SAC, indicating a conserved mechanism across species. For example, studies on Arabidopsis have shown that BUB1/MAD3 family proteins are essential for mitotic arrest during cell division . This knowledge can be applied to enhance crop resilience through genetic engineering.
  • Biotechnology and Drug Development
    • Protein Interactions and Drug Design : The interactions of MAD-3 with other proteins such as Cdc20 have significant implications for drug design. Understanding these interactions can facilitate the development of small molecules that mimic or inhibit these protein-protein interactions, potentially leading to new classes of therapeutics targeting cell division processes .
    • Protein Biochips : The application of protein biochips for studying MAD-3 interactions allows high-throughput screening of potential drug candidates that could modulate its activity or mimic its function in the SAC .

Case Study 1: Cancer Therapeutics Targeting MAD-3

A study investigated the effects of enhancing MAD-3 expression in various cancer cell lines. The results indicated that increased levels of MAD-3 led to improved spindle checkpoint function and reduced rates of aneuploidy. This suggests that therapies aimed at boosting MAD-3 levels could serve as a novel strategy in cancer treatment.

Case Study 2: Plant Genetic Engineering

Research on Arabidopsis mutants lacking functional MAD-3 showed severe defects in mitosis, leading to decreased fertility and growth rates. By introducing functional MAD-3 genes from other species, researchers were able to restore normal mitotic function, demonstrating the potential for genetic engineering to enhance crop yields through manipulation of SAC components.

Data Table: Summary of MAD-3 Applications

Application AreaDescriptionPotential Impact
Cancer ResearchRole in spindle checkpoint; target for therapyImproved cancer treatment strategies
Plant BiologyEssential for mitotic regulation in plantsEnhanced crop resilience and productivity
BiotechnologyDrug design through understanding protein interactionsDevelopment of novel therapeutics
Protein BiochipsHigh-throughput analysis of protein interactionsAccelerated drug discovery processes

Comparison with Similar Compounds

The IκB family comprises several proteins with overlapping and distinct functions. Below is a detailed comparison of MAD-3 with other NF-κB inhibitors:

Structural Comparison
Protein Gene/ID Chromosomal Location Structural Motifs Key Binding Targets
MAD-3 (IκBα) NFKBI 14q13 Ankyrin repeats (6 repeats) p65, p50 (NF-κB heterodimer)
CTR - - Ankyrin repeats p50 > p65
pp40 - - Ankyrin repeats, tyrosine phosphorylation sites p50, c-Rel
Bcl-3 BCL3 19q13 Ankyrin repeats p50 homodimers
IκBβ NFKBIB 19q13 Ankyrin repeats p65, p50

Key Findings :

  • MAD-3 and CTR share ankyrin repeat homology but differ in subunit specificity: MAD-3 preferentially binds p65 , while CTR shows higher affinity for p50 .
  • pp40, a Rel-associated inhibitor, shares sequence similarity with MAD-3 and inhibits multiple NF-κB complexes (e.g., p50:c-Rel) .
  • Bcl-3 uniquely stabilizes p50 homodimers in the nucleus, contrasting with MAD-3’s cytoplasmic retention role .
Functional Differences
Protein Mechanism of Inhibition Subcellular Localization Regulatory Role
MAD-3 (IκBα) Masks NLS of p65/p50; blocks nuclear translocation Cytoplasm/nucleus Feedback inhibition via NF-κB-induced synthesis
CTR Binds p50, prevents DNA binding Cytoplasm Context-specific inhibition of p50 activity
pp40 Competes with Rel proteins for DNA binding Cytoplasm Broad inhibition of Rel/NF-κB complexes
Bcl-3 Stabilizes p50 homodimers; enhances DNA binding Nucleus Pro-inflammatory gene activation
IκBβ Resists degradation; prolongs NF-κB inhibition Cytoplasm Sustained inhibition under chronic stimuli

Key Findings :

  • Nuclear Localization : Unlike other IκBs, MAD-3 is detected in the nucleus, where it may regulate NF-κB activity post-translocation .
  • Feedback Regulation : MAD-3 is rapidly degraded upon NF-κB activation (e.g., TNF-α signaling) but is resynthesized to terminate signaling, a feature shared with IκBβ but absent in CTR or pp40 .
  • Subunit Specificity : MAD-3’s strong binding to p65 (vs. p50) ensures selective inhibition of the pro-inflammatory p65-p50 heterodimer .
Experimental Data Highlights
  • MAD-3 vs. CTR :

    • In vitro studies show CTR inhibits p50-DNA binding with 10-fold higher efficiency than MAD-3, while MAD-3 reduces p65-DNA binding by >90% .
    • Structural alignment reveals MAD-3 and CTR ankyrin repeats share >70% homology, yet their divergent C-terminal regions dictate subunit specificity .
  • MAD-3 vs.
  • MAD-3 vs. Bcl-3 :

    • Bcl-3 enhances p50 homodimer binding to κB sites (e.g., IL-8 promoter), while MAD-3 abolishes p65-p50 binding .

Preparation Methods

Gene Cloning and Plasmid Construction

The MAD3 gene is amplified from Saccharomyces cerevisiae genomic DNA using polymerase chain reaction (PCR). Primers designed with restriction enzyme sites (e.g., HindIII and BamHI) facilitate directional cloning into yeast expression vectors such as YCPlac22 . Critical steps include:

  • Primer Design : Forward primer 3.45 (5'-TCGAAGCTTCATATGGTTCACCAACAGCC-3') and reverse primer 3.46 (5'-CGCGGATCCTCTATCAAGTTAACGTCTTTT-3') introduce HindIII and BamHI sites, respectively .

  • Ligation and Transformation : The PCR product is ligated into the vector and transformed into Escherichia coli for amplification. Restriction digest and sequencing confirm successful cloning .

Yeast Cultivation and Strain Preparation

Saccharomyces cerevisiae strains harboring the MAD3 plasmid are cultured under selective conditions:

  • Media : Synthetic defined (SD) medium lacking uracil ensures plasmid retention .

  • Growth Conditions : Cells are grown at 30°C with agitation (200 rpm) to mid-log phase (OD₆₀₀ ≈ 0.6–0.8) .

Table 1: Yeast Cultivation Parameters

ParameterValue
Temperature30°C
Agitation Speed200 rpm
Medium Volume5–50 mL (seed), 1–5 L (large)
Selective AgentSD –Ura

Protein Extraction and Cell Lysis

MAD3 is extracted using mechanical disruption coupled with buffer optimization:

  • Lysis Buffer : 20 mM Tris-HCl, 20 mM NaCl, pH 7.4 . Protease inhibitors (e.g., PMSF) are added to prevent degradation .

  • Sonication : Cells are sonicated at 60% power (10 s pulses, 50 s intervals, 24 min total) .

  • Centrifugation : Lysates are clarified at 25,150 × g for 50 min at 4°C .

Critical Note : Incomplete lysis or excessive sonication power may cause MAD3 aggregation .

Chromatographic Purification

Anion-exchange chromatography (AEC) using Q-Sepharose resin achieves high-purity MAD3:

  • Column Equilibration : 20 mM Tris-HCl, 20 mM NaCl, pH 7.4 .

  • Elution : A linear NaCl gradient (20–500 mM) elutes MAD3 at ~150–200 mM NaCl .

  • Post-Purification : Fractions are analyzed via SDS-PAGE, and pooled samples are concentrated using centrifugal filters (10 kDa MWCO) .

Table 2: Purification Yield and Purity

StepTotal Protein (mg)MAD3 Purity (%)
Crude Lysate150<5
Post-AEC1295
Concentration1095

Functional Validation and Mutant Analysis

MAD3 activity is assessed via spindle checkpoint assays and protein-protein interaction studies:

  • Bub3 Binding : Coimmunoprecipitation confirms MAD3-Bub3 interaction, dependent on conserved Bub1-homology domains .

  • Degradation Mutants : A KEN30-box deletion mutant (ΔKEN30) exhibits prolonged half-life, confirming APC/C-mediated degradation during G1 .

Figure 1 : MAD3 degradation kinetics. Wild-type MAD3 levels decrease during G1 (t₁/₂ = 45 min), while ΔKEN30 remains stable .

Troubleshooting and Optimization

Common challenges and solutions in MAD3 preparation include:

  • Low Yield : Optimize induction time (harvest at OD₆₀₀ ≈ 0.8) and increase culture volume .

  • Aggregation : Reduce sonication power or employ alternative lysis methods (e.g., French press) .

  • Contaminants : Include 0.1% Triton X-100 in lysis buffer to solubilize membrane proteins .

Q & A

Q. What advanced techniques detect MAD-3 in low-abundance biological samples?

  • Methodological Answer : Immunoaffinity enrichment coupled with targeted mass spectrometry (e.g., SRM/MRM) increases sensitivity. Proximity ligation assays (PLAs) with anti-MAD-3/p65 probes enable single-molecule visualization in situ. Use isobaric labeling (e.g., TMTpro 16-plex) for multiplexed quantification .

Tables for Key Methodologies

Technique Application Key Parameters Reference
Anion Exchange ChromatographyMAD-3 purificationBuffer: 20 mM Tris-HCl (pH 7.6), 10k MWCO
Co-IP + EMSAMAD-3/p65 interaction studiesAntibody specificity, EMSA probe design
LC-MS/MS with TMT LabelingPTM analysis in low-abundance samplesTiO2 enrichment, Orbitrap resolution >120k

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